5-(propylthio)-1H-benzimidazol-2-amine
CAS No.: 80983-36-4
VCID: VC0193619
Molecular Formula: C10H13N3S
Molecular Weight: 207.3 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

Description | 5-(Propylthio)-1H-benzimidazol-2-amine, also known as Albendazole amine, is a chemical compound with the CAS number 80983-36-4 . It belongs to the benzimidazole class and has a molecular formula of C10H13N3S and a molecular weight of approximately 207.30 g/mol . Synonyms for this compound include ABZ-amine, Albendazole AMine, and Amino Albendazole . 5-(Propylthio)-1H-benzimidazol-2-amine is an impurity of Albendazole, a widely used antihelminthic drug. This compound has potential antimicrobial and antiparasitic properties. Benzimidazole derivatives are known for their antihelminthic activity, which involves disrupting microtubule assembly in parasites, leading to cell death. Studies have evaluated 5-(Propylthio)-1H-benzimidazol-2-amine alongside other benzimidazole derivatives for antimicrobial efficacy, with results suggesting its utility as an intermediate in synthesizing more potent derivatives. It has a melting point of 168-171°C and is slightly soluble in DMSO, ethyl acetate, and methanol . The compound has been investigated for its role in developing antibodies against albendazole (ABZ) and its metabolites. A novel hapten, designed to expose the sulfanyl group of ABZ, facilitated the production of a monoclonal antibody (Mab) capable of recognizing and binding to ABZ and its metabolites. This antibody exhibited impressive IC50 values in optimized competitive enzyme-linked immunosorbent assay (ic-ELISA) conditions, indicating improved detection sensitivity compared to previous methods. A similar chemical compound is 1H-Benzimidazol-2-amine, 5-chloro- . |
---|---|
CAS No. | 80983-36-4 |
Product Name | 5-(propylthio)-1H-benzimidazol-2-amine |
Molecular Formula | C10H13N3S |
Molecular Weight | 207.3 g/mol |
IUPAC Name | 6-propylsulfanyl-1H-benzimidazol-2-amine |
Standard InChI | InChI=1S/C10H13N3S/c1-2-5-14-7-3-4-8-9(6-7)13-10(11)12-8/h3-4,6H,2,5H2,1H3,(H3,11,12,13) |
Standard InChIKey | RKMOQLOKJZARIG-UHFFFAOYSA-N |
SMILES | CCCSC1=CC2=C(C=C1)N=C(N2)N |
Canonical SMILES | CCCSC1=CC2=C(C=C1)N=C(N2)N |
Appearance | Solid Powder |
Purity | > 95% |
Synonyms | Desmethoxycarbonyl Albendazole ; 5-(Propylsulphanyl)-1H-benzimidazol-2-amine ; |
PubChem Compound | 134030 |
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume